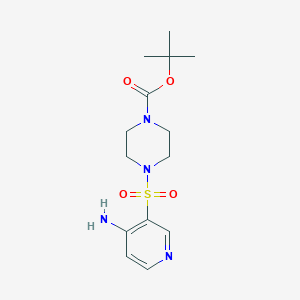

tert-Butyl 4-((4-aminopyridin-3-yl)sulfonyl)piperazine-1-carboxylate

Description

Properties

Molecular Formula |

C14H22N4O4S |

|---|---|

Molecular Weight |

342.42 g/mol |

IUPAC Name |

tert-butyl 4-(4-aminopyridin-3-yl)sulfonylpiperazine-1-carboxylate |

InChI |

InChI=1S/C14H22N4O4S/c1-14(2,3)22-13(19)17-6-8-18(9-7-17)23(20,21)12-10-16-5-4-11(12)15/h4-5,10H,6-9H2,1-3H3,(H2,15,16) |

InChI Key |

YBKOMLPBVFENRB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=CN=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-((4-aminopyridin-3-yl)sulfonyl)piperazine-1-carboxylate typically involves the reaction of 4-aminopyridine with piperazine derivatives under controlled conditions. The reaction is often carried out in the presence of a base and a suitable solvent, such as ethanol or methanol. The tert-butyl group is introduced through the use of tert-butyl chloroformate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine ring and sulfonyl group enable nucleophilic displacement reactions. For example:

-

SNAr (Nucleophilic Aromatic Substitution) : The electron-deficient pyridinyl-sulfonyl moiety facilitates substitution at the 2- or 4-position of the pyridine ring. In a related compound, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate underwent SNAr with ethyl 2-chloropyrimidine-5-carboxylate to form fused heterocycles .

-

Piperazine Ring Functionalization : Piperazine derivatives react with electrophiles (e.g., alkyl halides, acyl chlorides) at the secondary amine sites. For instance, tert-butyl-protected piperazines are deprotected under acidic conditions (e.g., HCl/dioxane) to free the amine for further coupling .

Oxidation:

-

Sulfonyl Group Stability : The sulfonyl group is typically resistant to oxidation under mild conditions but may degrade under strong oxidants (e.g., KMnO₄, H₂O₂). In contrast, the tert-butyloxycarbonyl (Boc) group is cleaved via acidolysis (e.g., TFA).

-

Amino Group Oxidation : The 4-aminopyridinyl group can oxidize to nitro or hydroxylamine derivatives. Catalytic hydrogenation (H₂/Pd-C) reduced nitro analogs to amines in tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate.

Reduction:

-

Catalytic Hydrogenation : Used to reduce nitro groups to amines (e.g., 81.8% yield in tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate synthesis) .

-

Sulfide to Sulfone : If present, sulfides are oxidized to sulfones using m-CPBA or H₂O₂ .

Photocatalytic Reactions

Photoredox catalysis enables direct C–H functionalization. In tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate synthesis:

-

Acridine Salt Photocatalyst : Promoted coupling between 2-aminopyridine and piperazine-1-tert-butyl carboxylate under blue LED light (10 h, 94–95% yield) .

-

Oxidant Role : 2,2,6,6-Tetramethylpiperidine-N-oxide (TEMPO) or diphenyl disulfide acted as co-oxidants .

Protection/Deprotection Strategies

Condensation and Cyclization

-

Amide Formation : The carboxylate reacts with amines to form amides. For example, tert-butyl piperazine-1-carboxylate derivatives condensed with 4-chloro-2-(methylthio)pyrimidine-5-carboxylate to yield bicyclic lactams .

-

Intramolecular Cyclization : Base-mediated cyclization (e.g., K₂CO₃) formed pyrimidine-piperazine hybrids .

Stability and Reactivity Considerations

-

Thermal Stability : The Boc group decomposes above 150°C, while the sulfonyl group remains stable up to 250°C.

-

pH Sensitivity : The amino group protonates under acidic conditions (pH < 4), altering solubility and reactivity.

Synthetic Challenges and Optimizations

-

Byproduct Mitigation : One-step photocatalytic synthesis reduced byproducts (e.g., from multi-step Pd-catalyzed routes) .

-

Yield Enhancements : Column chromatography (hexane:EtOAc) and optimized stoichiometry improved tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate yields to 95% .

Key Spectral Data for Analogous Compounds

| Compound | 1H-NMR (δ, ppm) | HRMS (M+H⁺) | Source |

|---|---|---|---|

| tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 1.41 (s, 9H), 3.31 (dd, 4H), 3.72 (dd, 4H), 6.65–7.17 (m, 4H) | 279.1820 |

Industrial Applicability

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, tert-Butyl 4-((4-aminopyridin-3-yl)sulfonyl)piperazine-1-carboxylate is used to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

Medicine: The compound is investigated for its potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of neurological disorders.

Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as a building block for the production of various functional materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-((4-aminopyridin-3-yl)sulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The sulfonyl group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Electronic Differences

- Aromatic vs. Heterocyclic Sulfonyl Groups: The 4-aminophenyl analog () exhibits strong electron-donating effects, enhancing interactions with biological targets like the CHOP pathway . In contrast, the trifluoromethyl substituent () provides electron-withdrawing properties, improving metabolic stability and membrane permeability . Pyridinyl derivatives () introduce nitrogen atoms into the aromatic system, altering hydrogen-bonding capabilities and solubility compared to purely phenyl-based analogs.

- Steric Effects: Bulky substituents such as 2-oxoindolin-5-yl () and 4-methoxyanthraquinon-2-yl () may hinder binding to sterically sensitive enzyme active sites but could enhance selectivity for specific targets .

Research Findings and Trends

- Amino Groups Enhance Target Engagement: Compounds with amino substituents (e.g., 4-aminophenyl, 6-aminopyridin-3-yl) show improved binding to charged residues in enzyme active sites .

- Electron-Withdrawing Groups Improve Stability : Trifluoromethyl and sulfamoyl groups reduce metabolic degradation, extending half-life in vivo .

- Bulkier Groups May Limit Bioavailability: Anthraquinone and indolinyl derivatives exhibit lower solubility, necessitating formulation optimization .

Q & A

Q. What are the key synthetic routes for preparing tert-Butyl 4-((4-aminopyridin-3-yl)sulfonyl)piperazine-1-carboxylate?

Methodological Answer: The synthesis typically involves sequential functionalization of the piperazine ring. A common approach includes:

Sulfonylation : React tert-butyl piperazine-1-carboxylate with 4-aminopyridine-3-sulfonyl chloride under basic conditions (e.g., K₂CO₃ in 1,4-dioxane at 110°C for 12 h) to install the sulfonyl group .

Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups to protect amines during intermediate steps. For example, Boc-protected intermediates are deprotected using trifluoroacetic acid (TFA) in dichloromethane .

Purification : Silica gel chromatography (eluent: hexane/ethyl acetate gradients) is critical for isolating high-purity products .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR : ¹H and ¹³C NMR to confirm the piperazine ring, sulfonyl group, and Boc protection. Look for characteristic peaks: Boc tert-butyl protons (~1.4 ppm) and sulfonyl-linked pyridine signals (~7–8.5 ppm) .

- Mass Spectrometry (MS) : ESI-MS to verify molecular weight (e.g., [M+H]+ or [M+H-100]+ fragments for Boc cleavage) .

- X-ray Crystallography : For resolving ambiguities in stereochemistry or crystal packing, as demonstrated for structurally similar piperazine derivatives .

Advanced Research Questions

Q. How can researchers optimize coupling reactions involving the sulfonamide group to improve yields?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, 1,4-dioxane) enhance sulfonylation efficiency. Avoid protic solvents to minimize side reactions .

- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate sulfonyl chloride coupling .

- Temperature Control : Maintain 80–110°C to balance reactivity and stability of the Boc group .

- Work-Up : Quench excess sulfonyl chloride with aqueous NaHCO₃ and extract with ethyl acetate to prevent decomposition .

Q. How should researchers address discrepancies in NMR data for intermediates?

Methodological Answer:

- Dynamic Effects : Piperazine rings exhibit conformational flexibility, causing splitting or broadening of signals. Use variable-temperature NMR to "freeze" conformers and simplify spectra .

- Impurity Identification : Compare observed peaks with known side products (e.g., de-Boc intermediates or unreacted starting materials). LC-MS can detect low-level impurities .

- Crystallographic Validation : For ambiguous assignments, crystallize the compound and compare experimental vs. predicted NMR shifts using computational tools (e.g., DFT calculations) .

Q. What strategies are effective for resolving low solubility in biological assays?

Methodological Answer:

- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) on the pyridine ring while retaining the sulfonyl-piperazine core .

- Co-Solvents : Use DMSO-water mixtures (≤10% DMSO) to maintain solubility without denaturing proteins .

- Prodrug Design : Temporarily modify the Boc group to a more soluble ester, which is cleaved in vivo .

Data Contradiction Analysis

Q. How can conflicting biological activity data across studies be reconciled?

Methodological Answer:

- Purity Verification : Re-evaluate compound purity via HPLC (>95%) and confirm the absence of residual solvents (e.g., dioxane) that may interfere with assays .

- Assay Conditions : Control variables such as pH (Boc group stability), temperature, and reducing agents (e.g., DTT may cleave sulfonamides) .

- Target Selectivity : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to validate direct binding to purported targets (e.g., enzymes or receptors) .

Experimental Design Considerations

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

- Protective Equipment : Wear nitrile gloves, goggles, and respiratory masks to avoid exposure to airborne particles .

- Ventilation : Use fume hoods during synthesis to mitigate risks from volatile reagents (e.g., TFA during Boc deprotection) .

- Waste Disposal : Neutralize acidic/basic waste before disposal and adhere to institutional guidelines for sulfonamide-containing compounds .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.